molecular formula C9H9I B1506962 4-Iodo-2,3-dihydro-1H-indene CAS No. 1285718-21-9

4-Iodo-2,3-dihydro-1H-indene

Cat. No. B1506962
CAS RN: 1285718-21-9
M. Wt: 244.07 g/mol
InChI Key: MSVHXIIGNMLZCM-UHFFFAOYSA-N
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Description

Indane or indan is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .


Synthesis Analysis

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can be easily synthesized by self-condensation of indane-1,3-dione 4 in basic conditions (triethylamine [25], sodium acetate [39], sodium hydride [40]), or in acidic conditions (sulfuric acid [41]) .


Molecular Structure Analysis

The molecular structure of a similar compound, 1H-Indene, 2,3-dihydro-4-methyl-, can be found in the NIST Chemistry WebBook .


Chemical Reactions Analysis

Indane derivatives can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .


Physical And Chemical Properties Analysis

Indane is a colorless liquid hydrocarbon with a density of 0.9645 g/cm3. It has a melting point of -51.4 °C and a boiling point of 176.5 °C .

Scientific Research Applications

Synthesis Applications

4-Iodo-2,3-dihydro-1H-indene has been utilized in various synthesis applications. For example, Khan and Wirth (2009) explored the synthesis of 3-iodo-1H-indene derivatives through iodonium-promoted carbocyclization, which forms a basis for further chemical transformations (Khan & Wirth, 2009). Similarly, García-García et al. (2017) developed a method for the preparation of 3-iodoindene derivatives, showcasing their application in palladium-catalyzed cross-coupling reactions and iodine-lithium exchange processes (García-García et al., 2017).

Structural and Molecular Studies

Prasad et al. (2010) conducted a molecular structure and vibrational study on 2,3-dihydro-1H-indene and its derivatives, providing insights into their geometric and electronic properties (Prasad et al., 2010). Moreover, Doriguetto et al. (2009) presented a structural characterization of a racemic indan derivative, which is closely related to 2,3-dihydro-1H-indene, offering valuable data on its crystal structure and molecular interactions (Doriguetto et al., 2009).

Chemical Reactivity and Properties

The research by Hettstedt et al. (2016) focused on the synthesis and crystal structures of 2,3-diiodo indenone and 1-ethoxy-2,3-diiodo indene, demonstrating the role of halogen bonding in their structures (Hettstedt et al., 2016). Also, Paraja et al. (2015) explored the Pd-catalyzed synthesis of benzofused carbo- and heterocycles, including indene derivatives, highlighting the reactivity of these compounds in complex organic synthesis (Paraja et al., 2015).

Potential Applications in Materials Science

The work of Wang et al. (2018) on nonfullerene polymer solar cells introduced a low-bandgap acceptor derived from 2,3-dihydro-1H-indene, illustrating its utility in advanced material applications, specifically in energy conversion (Wang et al., 2018).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-iodo-2,3-dihydro-1h-indene, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . These properties can impact the bioavailability of this compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.

Safety and Hazards

While specific safety and hazard information for “4-Iodo-2,3-dihydro-1H-indene” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of similar compounds. Avoid contact with skin and eyes, and use personal protective equipment. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVHXIIGNMLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720595
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285718-21-9
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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